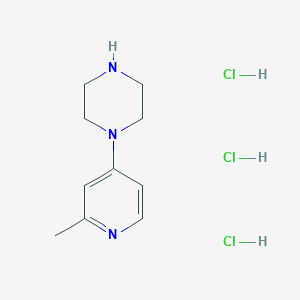

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFZQOAWRZLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 2-methyl-4-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its trihydrochloride salt form . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce different functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H18Cl3N3

- Molecular Weight : 286.6 g/mol

- Structure : The compound features a piperazine ring substituted with a 2-methylpyridine group, which contributes to its biological activity.

Chemistry

- Building Block for Synthesis : The compound serves as a precursor in synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

- Receptor Binding Studies : It is utilized in research involving receptor-ligand interactions, particularly in studies targeting neurotransmitter receptors such as serotonin and dopamine receptors .

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can be critical in drug development for conditions like cancer and neurodegenerative diseases.

Medicine

- Pharmaceutical Development : 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride is explored as a lead compound for developing new therapeutic agents. Its pharmacological properties suggest efficacy against multiple diseases, including cancer and psychiatric disorders .

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines through mechanisms such as apoptosis induction and kinase inhibition .

Industry

- Chemical Intermediates : The compound is valuable in producing specialty chemicals and intermediates used in various industrial applications, including the synthesis of dyes and corrosion inhibitors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various piperazine derivatives, including 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride. In vitro assays demonstrated significant cytotoxicity against breast and prostate cancer cell lines while maintaining low toxicity to normal cells. This suggests its potential as a therapeutic agent with favorable safety profiles .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle progression. The findings indicated that the compound effectively reduced CDK activity in cancer cell lines, leading to decreased proliferation rates .

Mecanismo De Acción

The mechanism of action of 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison and Molecular Properties

Pharmacological and Functional Differences

- Receptor Selectivity: 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride: Limited direct receptor data, but pyridine-containing derivatives are often explored for CNS targets (e.g., 5-HT receptors) . 1-(3-Fluoro-4-pyridinyl)piperazine trihydrochloride: Fluorine substitution may enhance metabolic stability and blood-brain barrier penetration . TFMPP: A 5-HT₁B/₂C receptor agonist with psychoactive properties, contrasting with the target compound’s lack of reported psychoactivity .

- Antibacterial Activity: 1-(2-Methoxyphenyl)piperazine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

Physicochemical Properties

- Solubility : Trihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases or dihydrochloride forms (e.g., 1-(2-methylpyridin-4-yl)piperazine dihydrochloride, CAS 166954-05-8) .

- Stability : Electron-withdrawing groups (e.g., fluorine in ) enhance stability against oxidative degradation compared to alkyl-substituted derivatives.

Actividad Biológica

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is categorized as a piperazine derivative, which is characterized by the presence of a piperazine ring substituted with a 2-methylpyridine moiety. The trihydrochloride form indicates the presence of three hydrochloride ions, which may influence its solubility and biological activity.

1-(2-Methylpyridin-4-yl)piperazine trihydrochloride is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Research indicates that similar compounds can act as agonists or antagonists at specific receptors, influencing neurotransmitter release and activity in the central nervous system (CNS) .

Biological Activity

The biological activity of 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride can be summarized as follows:

In Vitro Studies

Research has demonstrated that 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride may exhibit significant activity against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through mechanisms involving mitochondrial pathways .

In Vivo Studies

In vivo experiments have indicated that this compound can influence behavior in rodent models, particularly in tests designed to assess anxiety and depression-like behaviors. The modulation of serotonin levels appears to be a key factor in these behavioral changes .

Case Studies

- Serotonin Release Modulation : A study exploring the effects of various piperazine derivatives found that 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride significantly reduced extracellular serotonin levels in the rat prefrontal cortex, suggesting its role as a serotonin receptor modulator .

- Anticancer Activity : In a comparative study of piperazine derivatives, 1-(2-Methylpyridin-4-yl)piperazine trihydrochloride was evaluated for its cytotoxic effects against several cancer cell lines, showing promising results that warrant further investigation into its mechanisms .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-methylpyridin-4-yl)piperazine trihydrochloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Piperazine functionalization : React 2-methylpyridine-4-amine with a piperazine derivative under alkaline conditions (e.g., using K₂CO₃ or Et₃N) to form the base structure .

- Trihydrochloride formation : Treat the freebase with hydrogen chloride (HCl) in a solvent like ethanol or water to precipitate the trihydrochloride salt .

- Coupling reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate amide or carboxyl group derivatization if further functionalization is required .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical techniques :

- NMR spectroscopy : Use and NMR to confirm proton and carbon environments (e.g., pyridyl protons at δ 8.1–8.2 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .

- LC/MS : Confirm molecular weight via electrospray ionization (ESI) in positive ion mode (expected [M+H] for freebase: ~206.1 g/mol) .

- Elemental analysis : Validate chloride content (~33% for trihydrochloride) .

Q. What are the critical safety considerations for handling this compound?

- Hazard mitigation :

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Key parameters :

- Temperature control : Maintain 40–70°C during coupling reactions to balance reactivity and side-product formation .

- Solvent selection : Use THF or DCM for solubility, and add sonication to homogenize slurries .

- Purification : Employ reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate high-purity fractions (>95%) .

Q. How should contradictory data on biological activity be addressed?

- Case study : If receptor binding assays show variability:

- Receptor subtype specificity : Test against related receptors (e.g., 5-HT vs. α-adrenergic) to rule off-target effects .

- Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments .

- Control experiments : Use known agonists/antagonists (e.g., 1-(4-pyridyl)piperazine) to validate assay sensitivity .

Q. What strategies resolve stability issues in aqueous solutions?

- Degradation pathways : Hydrolysis of the piperazine ring or pyridyl group under acidic/basic conditions .

- Stabilization methods :

Q. How can researchers troubleshoot low solubility in organic solvents?

- Solubility enhancement :

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.